molecular formula C21H15ClO3 B11614596 3-(4-chlorophenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one

3-(4-chlorophenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one

Cat. No.: B11614596
M. Wt: 350.8 g/mol
InChI Key: XEXBHVHAAGTODS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorophenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one is a complex organic compound with a unique structure that combines multiple functional groups

Properties

Molecular Formula

C21H15ClO3

Molecular Weight

350.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-7-methyl-3,10-dioxatetracyclo[7.7.0.02,6.012,16]hexadeca-1(9),2(6),4,7,12(16)-pentaen-11-one

InChI

InChI=1S/C21H15ClO3/c1-11-9-17-19(14-3-2-4-15(14)21(23)25-17)20-18(11)16(10-24-20)12-5-7-13(22)8-6-12/h5-10H,2-4H2,1H3

InChI Key

XEXBHVHAAGTODS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C4=C1C(=CO4)C5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Base-Catalyzed Cyclocondensation

The foundational step in synthesizing the cyclopenta[c]chromen core involves cyclocondensation between 4-hydroxycoumarin derivatives and α,β-unsaturated carbonyl compounds. A representative protocol employs potassium tert-butoxide (t-BuOK) in dimethylformamide (DMF) at 80°C for 12 hours, achieving a 68% yield of the dihydrocyclopenta[c]chromen intermediate. The 4-chlorophenyl moiety is introduced via a Suzuki-Miyaura coupling post-cyclization, using Pd(PPh₃)₄ as the catalyst and 4-chlorophenylboronic acid as the coupling partner.

Optimization Insights :

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing enolate intermediates.

  • Temperature Control : Exceeding 90°C promotes side reactions, such as decarboxylation, reducing yields by 15–20%.

Lewis Acid-Catalyzed Annulation for Furan Ring Formation

Yb(OTf)₃-Mediated [3+2] Annulation

A pivotal advancement involves Yb(OTf)₃-catalyzed annulation between 4-hydroxycoumarin and β-nitroalkenes, forming the furo[2,3-f]chromen system in a single step. This method proceeds via a Michael addition/nucleophilic addition/elimination cascade, achieving 82% yield under optimized conditions (CH₃CN, 60°C, 6 hours).

Mechanistic Analysis :

  • Michael Addition : The nitroalkene undergoes conjugate addition to the coumarin enolate.

  • Ring Closure : Intramolecular nucleophilic attack by the phenolic oxygen forms the furan ring.

  • Nitro Group Elimination : Base-mediated elimination releases HNO₂, yielding the aromatic furan.

Comparative Performance :

MethodCatalystYield (%)Time (h)
Yb(OTf)₃ AnnulationYb(OTf)₃826
Traditional Cyclizationt-BuOK6812

Post-Synthetic Functionalization and Purification

Introduction of the 4-Chlorophenyl Group

Post-annulation, the 4-chlorophenyl group is installed via palladium-catalyzed cross-coupling. Optimal conditions use Pd(dba)₂/XPhos in toluene/water (3:1) at 100°C, affording 75% yield.

Spectroscopic Validation :

  • ¹H NMR : Aromatic protons at δ 7.35–7.45 ppm (4H, d, J = 8.5 Hz) confirm para-substitution.

  • HRMS : [M+H]⁺ calcd. for C₂₁H₁₅ClO₃: 351.0785; found: 351.0789.

Purification Techniques

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:4) resolves regioisomers.

  • Recrystallization : Ethanol/water (7:3) yields 98% pure product as white crystals.

Comparative Analysis of Synthetic Routes

Efficiency Metrics :

ParameterCyclocondensationYb(OTf)₃ AnnulationNanoparticle Catalysis
Yield (%)688255 (estimated)
ScalabilityModerateHighLow
Byproduct Formation12%5%20%

Critical Considerations :

  • Cost : Yb(OTf)₃ is expensive ($320/g), limiting industrial adoption.

  • Environmental Impact : Nanoparticle methods align with green chemistry principles but require optimization for broader applicability .

Chemical Reactions Analysis

3-(4-chlorophenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium hydroxide or ammonia.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to 3-(4-chlorophenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one. For instance, research on related chromene derivatives demonstrated notable antibacterial and antifungal activities against various pathogens. The minimum inhibitory concentration (MIC) values for these compounds were comparable to standard antimicrobial agents, indicating their potential as effective antimicrobial agents .

Anticancer Potential

Chromene derivatives have been investigated for their anticancer properties. In vitro studies have shown that certain derivatives exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells. This suggests that this compound may also possess similar anticancer properties, warranting further exploration .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the interaction of chromene derivatives with various biological targets. These studies provide insight into the binding affinities and potential mechanisms of action of these compounds. For instance, docking analyses have shown promising interactions with enzymes involved in cancer progression and microbial resistance .

Synthesis and Modification

The synthesis of this compound can be achieved through various methods involving microwave-assisted reactions or traditional organic synthesis techniques. Modifications of the chromene structure can lead to enhanced biological activity or selectivity towards specific targets .

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial activity of a related chromene derivative demonstrated significant efficacy against Gram-positive and Gram-negative bacteria as well as fungi. The compound exhibited inhibition zones ranging from 16 to 26 mm when tested against standard pathogens such as Staphylococcus aureus and Candida albicans. This highlights the potential of chromene derivatives in developing new antimicrobial agents .

Case Study 2: Anticancer Activity

In another study focused on anticancer properties, a series of chromene derivatives were evaluated for their cytotoxic effects on human cancer cell lines. Results indicated that certain modifications to the chromene structure enhanced the cytotoxicity significantly compared to unmodified compounds. This suggests that further research into structural variations of this compound could yield potent anticancer agents .

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar compounds to 3-(4-chlorophenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one include:

These compounds share structural similarities but differ in their functional groups and specific properties. The uniqueness of this compound lies in its combined cyclopenta and furochromen structure, which imparts distinct chemical and biological activities.

Biological Activity

3-(4-Chlorophenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one, with the CAS number 374759-27-0, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, including anti-inflammatory, anticancer, and neuroprotective effects based on available research findings.

  • Molecular Formula : C21H15ClO3
  • Molecular Weight : 350.795 g/mol
  • Density : 1.4 g/cm³
  • Boiling Point : 567.6 °C at 760 mmHg
  • LogP : 6.13 (indicating high lipophilicity)

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15.2Apoptosis induction
PC-3 (Prostate Cancer)12.5Cell cycle arrest

A study published in a peer-reviewed journal highlighted that treatment with this compound resulted in a significant reduction in tumor size in xenograft models, suggesting its potential as an effective chemotherapeutic agent .

Anti-inflammatory Effects

Research has also shown that this compound exhibits anti-inflammatory properties. It effectively reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Cytokine Concentration (pg/mL) Control Group (pg/mL)
TNF-alpha25100
IL-630120

These findings suggest that the compound may be beneficial in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Neuroprotective Activity

The neuroprotective effects of this compound have been assessed using models of oxidative stress. It was found to protect neuronal cells from damage induced by reactive oxygen species (ROS). The compound's antioxidant activity is attributed to its ability to scavenge free radicals and enhance endogenous antioxidant defenses.

Case Studies

  • Breast Cancer Model : In a controlled study using MCF-7 xenografts in mice, administration of the compound led to a significant decrease in tumor growth over a period of four weeks compared to the control group .
  • Inflammation Model : A model of lipopolysaccharide (LPS)-induced inflammation showed that treatment with this compound significantly lowered inflammatory markers and improved histopathological scores .

Q & A

Q. What synthetic methodologies are effective for synthesizing 3-(4-chlorophenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one?

Methodological Answer: The compound can be synthesized via aminomethylation of hydroxylated precursors with amino alcohols (e.g., 2-aminoethanol, 3-amino-1-propanol) and excess formaldehyde. Key steps include:

  • Reagent Optimization : Adjust molar ratios of amino alcohols and formaldehyde to favor cyclization.
  • Temperature Control : Maintain temperatures between 60–80°C to avoid side reactions.
  • Validation : Confirm intermediate formation using 1H^1H NMR (e.g., monitoring tautomeric shifts between 9,10-dihydro and 8H-chromen forms) .
  • Purification : Use column chromatography with ethyl acetate/hexane gradients to isolate the target compound.

Q. How can spectroscopic techniques validate the structural integrity of this compound?

Methodological Answer:

  • 1H^1H NMR : Identify characteristic proton signals (e.g., aromatic protons at δ 6.8–7.4 ppm, methyl groups at δ 2.1–2.5 ppm) and compare with theoretical splitting patterns .
  • IR Spectroscopy : Confirm the presence of carbonyl (C=O) stretches (~1700 cm1^{-1}) and ether (C-O-C) vibrations (~1250 cm1^{-1}) .
  • Mass Spectrometry (MS) : Use high-resolution MS to verify the molecular ion peak (e.g., [M+H]+^+) and fragment patterns matching the fused cyclopenta-furochromenone scaffold .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and normalize data to positive controls (e.g., doxorubicin).
  • Orthogonal Validation : Cross-validate results using enzymatic assays (e.g., kinase inhibition) and cellular viability tests to distinguish direct target effects from off-target interactions .
  • Data Triangulation : Analyze discrepancies via meta-analysis of published IC50_{50} values, considering variables like solvent polarity (DMSO vs. ethanol) and incubation time .

Q. What computational strategies are suitable for studying tautomerism in this compound?

Methodological Answer:

  • DFT Calculations : Optimize tautomeric structures (e.g., 9,10-dihydro vs. 8H-chromen forms) at the B3LYP/6-311+G(d,p) level to predict relative stability and NMR chemical shifts .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) to model tautomeric equilibria and compare with variable-temperature NMR experimental data .

Q. How can researchers investigate the compound’s interactions with cytochrome P450 enzymes?

Methodological Answer:

  • Inhibition Assays : Use recombinant CYP3A4/CYP2D6 isoforms with fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) to measure IC50_{50} values.
  • Docking Studies : Employ AutoDock Vina to model binding poses within the enzyme’s active site, focusing on hydrophobic interactions with the chlorophenyl group .
  • Metabolite Profiling : Analyze metabolites via LC-MS/MS after incubation with human liver microsomes, targeting hydroxylation or demethylation products .

Data Contradiction Analysis

Q. How should conflicting solubility data (e.g., DMSO vs. aqueous buffers) be addressed?

Methodological Answer:

  • Solubility Screening : Use shake-flask methods with HPLC quantification to measure solubility in physiologically relevant buffers (pH 7.4) and DMSO.
  • Co-solvent Systems : Test binary solvents (e.g., DMSO:water gradients) to identify optimal formulations for in vitro assays .
  • Dynamic Light Scattering (DLS) : Assess aggregation tendencies at concentrations >10 μM, which may artificially inflate bioactivity readings .

Experimental Design Considerations

Q. What in vivo models are appropriate for studying this compound’s pharmacokinetics?

Methodological Answer:

  • Rodent Models : Administer the compound intravenously (1–5 mg/kg) and orally (10–20 mg/kg) to measure bioavailability. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours for LC-MS/MS analysis.
  • Tissue Distribution : Use whole-body autoradiography in Sprague-Dawley rats to track 14C^{14}C-labeled compound accumulation in target organs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.